Triphenylmethane

Catalog No.
S545935
CAS No.
519-73-3
M.F
C19H16
M. Wt
244.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylmethane

CAS Number

519-73-3

Product Name

Triphenylmethane

IUPAC Name

benzhydrylbenzene

Molecular Formula

C19H16

Molecular Weight

244.3 g/mol

InChI

InChI=1S/C19H16/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H

InChI Key

AAAQKTZKLRYKHR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Triphenylmethane; NSC 4049; NSC-4049; NSC4049

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound Triphenylmethane is 244.1252 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4049. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Trityl Compounds - Supplementary Records. It belongs to the ontological category of triarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Triphenylmethane (CAS 519-73-3) is a sterically bulky, bench-stable aromatic hydrocarbon that serves as the foundational skeleton for the triphenylmethyl (trityl) group [1]. Unlike its halogenated derivatives, triphenylmethane is highly stable under ambient conditions, making it an ideal, long-shelf-life precursor for generating trityl anions, radicals, and carbocations in situ. Its unique benzylic proton, characterized by a pKa of approximately 31.5, allows for selective deprotonation by strong organometallic bases [2]. This specific thermodynamic profile establishes its primary procurement value as a reliable colorimetric indicator for titrations and as a versatile, pre-assembled leuco-base core for the synthesis of complex triarylmethane dyes.

Substituting triphenylmethane with simpler benzylic analogs like diphenylmethane or toluene fundamentally alters the steric profile and thermodynamic stability of the resulting reactive intermediates [2]. Toluene and diphenylmethane lack the requisite steric bulk to form highly stabilized, resonance-delocalized anions or radicals, failing to provide the massive steric shielding characteristic of the trityl group. Furthermore, attempting to substitute triphenylmethane with trityl chloride in precursor storage introduces severe moisture sensitivity; trityl chloride rapidly hydrolyzes to unreactive triphenylmethanol in moist air, compromising yield and reproducibility in sensitive synthetic workflows [1].

Moisture Stability and Shelf-Life Reliability

While trityl chloride is widely used to introduce the trityl group, it is highly sensitive to atmospheric moisture and rapidly hydrolyzes to unreactive triphenylmethanol, necessitating strict anhydrous storage [1]. In contrast, triphenylmethane is a stable, non-hygroscopic hydrocarbon solid that does not degrade under ambient conditions. This hydrolytic stability makes it a vastly superior precursor for long-term storage when the trityl species (anion or radical) can be generated in situ.

Evidence DimensionHydrolytic stability in ambient air
Target Compound DataStable indefinitely under ambient atmospheric conditions
Comparator Or BaselineTrityl chloride (rapidly hydrolyzes to triphenylmethanol and HCl)
Quantified DifferenceComplete elimination of moisture-induced degradation and the need for inert-gas storage
ConditionsAmbient laboratory or warehouse storage

Selecting the hydrocarbon form eliminates the batch-to-batch variability and yield losses associated with the degradation of moisture-sensitive halide precursors.

Acidity and Organometallic Titration Precision

Triphenylmethane possesses a highly specific benzylic proton with a pKa of approximately 31.5, allowing it to be selectively deprotonated by strong bases to form a deeply colored, resonance-stabilized trityl anion [1]. Compared to diphenylmethane (pKa ~ 33.5) and toluene (pKa ~ 43), triphenylmethane is significantly more acidic and forms a more sterically stabilized chromophore. This precise acidity threshold ensures it reacts quantitatively with highly basic organolithium reagents while ignoring weaker bases.

Evidence DimensionBenzylic proton acidity (pKa)
Target Compound DatapKa ~ 31.5 (forms intensely colored trityl anion)
Comparator Or BaselineDiphenylmethane (pKa ~ 33.5) and Toluene (pKa ~ 43)
Quantified Difference100-fold more acidic than diphenylmethane; >10^10 times more acidic than toluene
ConditionsStandardized pKa measurements in DMSO

This specific thermodynamic profile makes triphenylmethane an optimal, sharp-endpoint colorimetric indicator for standardizing critical organolithium reagents.

Structural Efficiency in Triarylmethane Dye Production

Triphenylmethane provides the complete, pre-assembled C19H16 skeletal framework required for triarylmethane dyes, acting as a direct leuco base precursor [1]. When compared to synthesizing the core from mono-aromatic starting materials (which requires multi-step, acid-catalyzed condensation of benzaldehyde and anilines), utilizing triphenylmethane bypasses the initial skeletal assembly phase. This direct oxidation route significantly reduces process complexity and reaction time.

Evidence DimensionSkeletal assembly steps
Target Compound DataPre-assembled C19H16 core (0 condensation steps to leuco base)
Comparator Or BaselineMono-aromatic precursors (requires 2+ equivalents of aniline derivatives and acid catalysis)
Quantified DifferenceEliminates the primary condensation step, directly yielding the oxidizable leuco base
ConditionsIndustrial dye synthesis (e.g., Malachite Green or Crystal Violet production)

Procuring the pre-assembled triphenylmethane core streamlines the industrial manufacturing of pH indicators and cationic dyes by reducing multi-step syntheses.

Colorimetric Standardization of Organolithium Reagents

Due to its precise pKa, triphenylmethane is the right choice for use as a visual indicator in the titration of highly reactive organometallic bases (such as n-butyllithium). It provides a sharp, reliable colorimetric endpoint by forming a deeply colored trityl anion, ensuring accurate concentration measurements before critical synthetic steps [1].

In Situ Generation of Trityl Radicals and Anions

Triphenylmethane is ideal for advanced organic synthesis workflows where trityl species must be generated without the introduction of halide byproducts. Its ambient stability allows for reliable long-term storage, followed by controlled deprotonation or hydrogen abstraction directly in the reaction vessel[1].

Leuco Base Precursor for Triarylmethane Dyes

In industrial dye manufacturing, triphenylmethane serves as the foundational leuco base for synthesizing complex cationic dyes, pH indicators, and photochromic agents. Procuring the pre-assembled hydrocarbon core bypasses multi-step condensation reactions, streamlining the production of commercial dyes like malachite green analogs [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] Light yellow solid; [Aldrich MSDS] Light brown powder; [Alfa Aesar MSDS]

XLogP3

5.3

Exact Mass

244.125200510 Da

Monoisotopic Mass

244.125200510 Da

Boiling Point

359.0 °C

Heavy Atom Count

19

Appearance

Solid powder

Melting Point

94.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8O4UTW9E17

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.58e-06 mmHg

Pictograms

Irritant

Irritant

Other CAS

519-73-3

Wikipedia

Triphenylmethane
Triphenylmethyl_radical

General Manufacturing Information

Benzene, 1,1',1''-methylidynetris-: ACTIVE

Dates

Last modified: 08-15-2023
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